

IUPAC name and synonyms for 3-(Chloromethyl)-1,2,4-oxadiazole

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Compound of Interest

Compound Name: 3-(Chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1349337

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In-depth Technical Guide: 3-(Chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The heterocyclic compound with the chemical structure **3-(Chloromethyl)-1,2,4-oxadiazole** is a versatile building block in medicinal chemistry and drug discovery. Its formal IUPAC name is **3-(chloromethyl)-1,2,4-oxadiazole**.^{[1][2]} This compound is also known by several synonyms and identifiers, which are crucial for database searches and procurement.

Identifier Type	Value
IUPAC Name	3-(chloromethyl)-1,2,4-oxadiazole
CAS Number	51791-12-9
Molecular Formula	C ₃ H ₃ CIN ₂ O
Molecular Weight	118.52 g/mol
InChI Key	YSNKGJCEHOJIDK-UHFFFAOYSA-N
SMILES	C1CC=NOC=N1
Synonyms	BUTTPARK 30\09-97; TIMTEC-BB SBB005592

Synthesis and Experimental Protocols

The synthesis of **3-(chloromethyl)-1,2,4-oxadiazole** and its derivatives is a key area of interest due to their potential therapeutic applications. Several synthetic routes have been explored, primarily revolving around the construction of the 1,2,4-oxadiazole ring.

General Synthesis of 1,2,4-Oxadiazoles

A prevalent method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes. This intermediate is typically formed from the reaction of an amidoxime with an acyl chloride or a carboxylic acid.

Experimental Protocol: General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

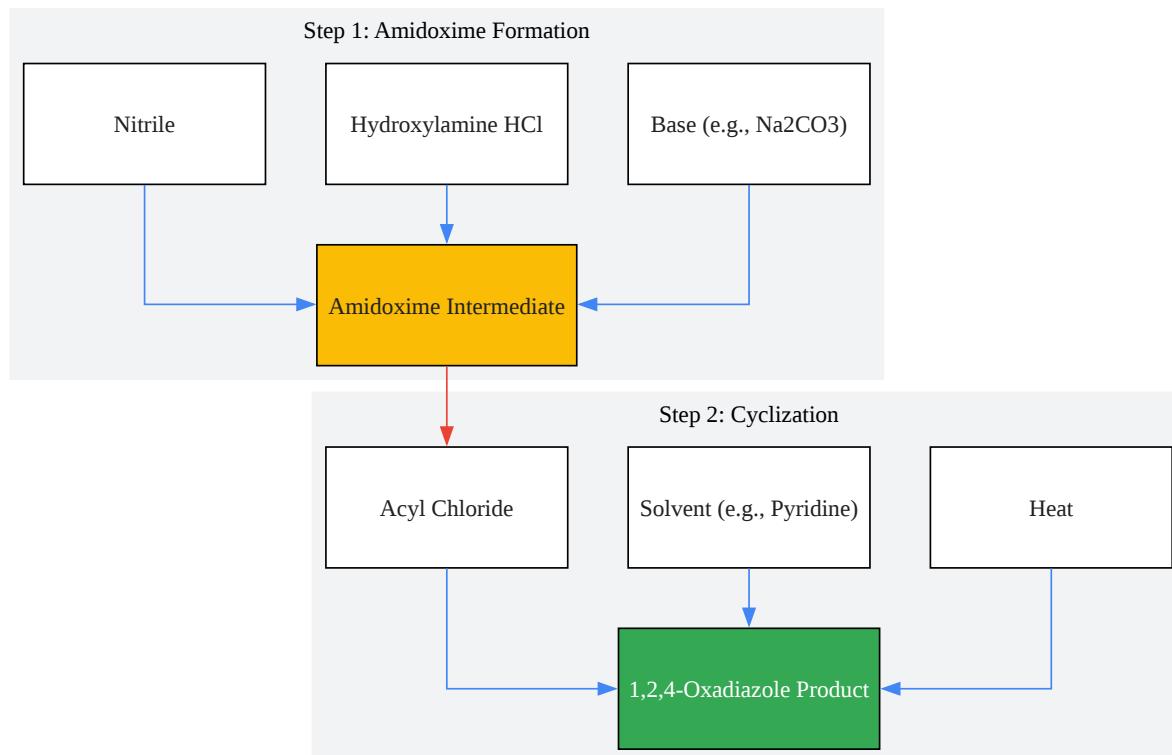
This protocol outlines a one-pot synthesis method.

- Step 1: Formation of the Amidoxime.
 - To a solution of an appropriate nitrile (1.0 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
 - Collect the precipitated amidoxime by filtration, wash with water, and dry under a vacuum. The product is typically used in the next step without further purification.
- Step 2: Acylation and Cyclodehydration.
 - Dissolve the amidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dioxane.
 - Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at 0°C.
 - Allow the reaction mixture to stir at room temperature for 2-4 hours.

- Heat the reaction mixture to 80-100°C for 4-8 hours to facilitate cyclodehydration.
- Monitor the reaction by TLC.
- Once complete, cool the mixture and pour it into ice-cold water.
- Collect the crude product by filtration.

Synthesis Workflow

The general workflow for the synthesis of 1,2,4-oxadiazole derivatives can be visualized as a two-step process.



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Caption: General synthesis workflow for 1,2,4-oxadiazoles.

Biological Activity and Applications

Derivatives of **3-(chloromethyl)-1,2,4-oxadiazole** have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The reactive chloromethyl group serves as a handle for further chemical modifications to explore structure-activity relationships.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
 - Dilute the stock solutions with the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μ M). The final DMSO concentration should not exceed 0.5%.
 - Replace the medium in the wells with 100 μ L of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Formazan Formation:
 - After incubation, add 10 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
 - Incubate for another 4 hours at 37°C to allow for the formation of formazan crystals.

- Data Analysis:
 - Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum:
 - Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
- Serial Dilution:
 - Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
- Inoculation:
 - Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation:

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC:
 - The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Relationships in Drug Discovery

The process of developing a new drug candidate from a lead compound like **3-(chloromethyl)-1,2,4-oxadiazole** involves a series of interconnected stages.



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Caption: Drug discovery and development pathway.

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References

- 1. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 2. 3-(Chloromethyl)-1,2,4-oxadiazole | C3H3ClN2O | CID 2735765 - PubChem [pubchem.ncbi.nlm.nih.gov]
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